Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate
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Overview
Description
Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate is a synthetic compound featuring a complex structure that incorporates multiple functional groups and heterocyclic rings. This unique molecular architecture makes it an intriguing subject of study in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate generally involves a multi-step reaction process:
Formation of the triazolopyridazine core: Typically achieved through a cyclization reaction involving a pyridazine derivative and a thiophene-containing precursor.
Attachment of the Benzyl group: This step usually involves nucleophilic substitution reactions where a benzyl halide is introduced.
Carbamate formation:
Industrial Production Methods: Industrial-scale production often necessitates optimization of these synthetic routes to ensure high yield, purity, and cost-effectiveness. Common methods include the use of continuous flow reactors and catalyst systems to streamline the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate can undergo several types of reactions:
Oxidation: This might involve the oxidation of the thiophene ring, which could be carried out using oxidizing agents like peroxides.
Reduction: The reduction of carbonyl groups or nitro groups can be achieved using reducing agents such as sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Peroxides, KMnO4
Reducing Agents: Sodium borohydride, lithium aluminium hydride
Bases: Sodium hydroxide, potassium carbonate
Acids: Hydrochloric acid, sulfuric acid
Major Products: The major products depend on the specific reaction conditions and reagents used, often resulting in modified derivatives of the original compound.
Scientific Research Applications
Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate has diverse applications:
Chemistry: Studied for its reactivity and stability, useful in synthetic organic chemistry.
Biology: Potential use as a biochemical probe due to its unique structure.
Medicine: Investigated for pharmacological properties, possibly as a lead compound in drug development.
Industry: Utilized in material science for the development of new materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways: The exact mechanism by which Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate exerts its effects is subject to ongoing research. Its activity is likely related to its ability to interact with specific biological targets, such as enzymes or receptors, via its multiple functional groups. The pathways involved might include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
When compared to similar compounds, such as other triazolopyridazine derivatives, Benzyl (2-oxo-2-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)ethyl)carbamate stands out due to:
Unique Thiophene Integration: The inclusion of a thiophene ring imparts distinct electronic properties.
Enhanced Stability: Its structural configuration provides enhanced stability compared to some analogs.
Similar Compounds
Triazolopyridazine Derivatives: These include compounds where other heterocycles or functional groups are introduced to the triazolopyridazine core.
Thiophene-Containing Carbamates: Compounds that incorporate thiophene rings and carbamate linkages, exhibiting some similar reactivity patterns.
Properties
IUPAC Name |
benzyl N-[2-oxo-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methylamino]ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O3S/c27-19(12-22-20(28)29-13-14-5-2-1-3-6-14)21-11-18-24-23-17-9-8-15(25-26(17)18)16-7-4-10-30-16/h1-10H,11-13H2,(H,21,27)(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDUZSCPSWKUDF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCC(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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